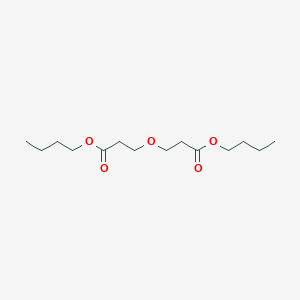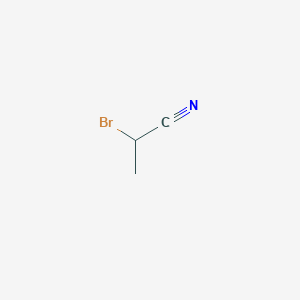
2-Bromopropionitrile
Vue d'ensemble
Description
2-Bromopropionitrile is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided data does not directly discuss 2-Bromopropionitrile, it does mention compounds with similar brominated nitrile groups, which can be informative for understanding the reactivity and properties of such compounds.
Synthesis Analysis
The synthesis of related brominated compounds is well-documented. For instance, 2-bromopropionic acid (2-BrPA) can be synthesized from lactide using ionic liquids with HBr, demonstrating a method that could potentially be adapted for the synthesis of 2-Bromopropionitrile . Additionally, the preparation of ethyl 2-bromopropionate from 2-bromopropionic acid and ethanol provides insight into esterification reactions involving brominated intermediates . These methods highlight the versatility of brominated compounds in synthesis and their potential utility in creating various derivatives.
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite complex, as seen in the crystal packing of 4-bromo-2,6-dichlorobenzonitrile, which features interactions between the Lewis base (CN) and the Lewis acid (Br) . This suggests that 2-Bromopropionitrile may also exhibit interesting structural characteristics due to the presence of both a bromine atom and a nitrile group.
Chemical Reactions Analysis
Brominated nitriles participate in a variety of chemical reactions. For example, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides in the presence of a palladium catalyst . Similarly, 5-bromopenta-2,4-diynenitrile shows reactivity with secondary amines and terminal alkynes, leading to the formation of polyfunctional carbon-rich scaffolds . These reactions demonstrate the potential of brominated nitriles to act as intermediates in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their functional groups. The hydrogen-bonded chains and sheets observed in compounds like 2-benzyl-3-(2-bromophenyl)propiononitrile indicate that brominated nitriles may form specific supramolecular structures . Moreover, the efficient synthesis of [2,3,6-tri-O-(2-bromo-2-methylpropionyl]-β-cyclodextrin) suggests that brominated compounds can be used to modify cyclodextrins, which are known for their ability to form inclusion complexes .
Applications De Recherche Scientifique
Application 1: Atom Transfer Radical Polymerization (ATRP) Initiator
- Summary of the Application : 2-Bromopropionitrile is used as an initiator in the atom transfer radical polymerization (ATRP) of acrylonitrile . ATRP is a type of polymerization that involves the reversible exchange of atoms between a dormant species and an active species .
- Methods of Application or Experimental Procedures : The reaction is catalyzed by a Ytterbium (Yb)-based catalyst . The process involves activators generated by electron transfer (AGET ATRP) .
- Results or Outcomes : The use of 2-Bromopropionitrile as an initiator in ATRP allows for the controlled synthesis of polymers . This method provides control over the molecular weight of the polymer, the composition, and the architecture .
Application 2: Synthesis of 1,5-Diketones
- Summary of the Application : 2-Bromopropionitrile is used in the synthesis of 1,5-diketones . 1,5-Diketones are important building blocks in organic synthesis and are used in the preparation of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use of 2-Bromopropionitrile are not detailed in the available resources .
- Results or Outcomes : The use of 2-Bromopropionitrile in this context allows for an efficient and improved synthesis of 1,5-diketones .
Safety And Hazards
2-Bromopropionitrile is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-bromopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN/c1-3(4)2-5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNYHMRMZOGVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941245 | |
| Record name | 2-Bromopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropionitrile | |
CAS RN |
19481-82-4 | |
| Record name | Propanenitrile, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019481824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



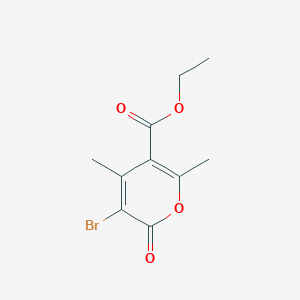
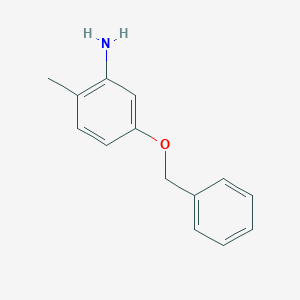
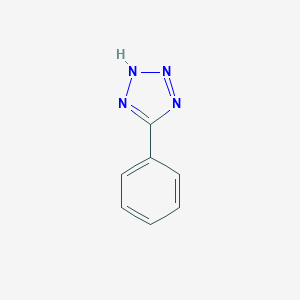
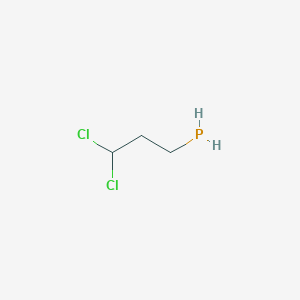
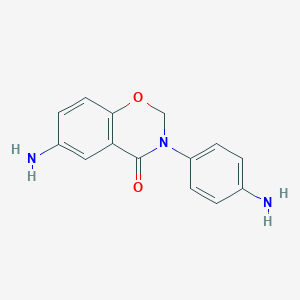
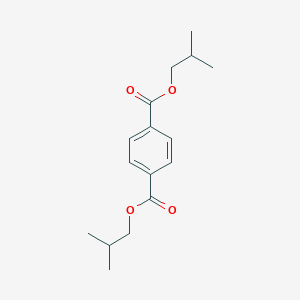
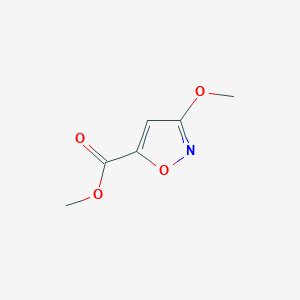
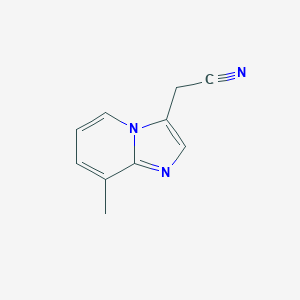
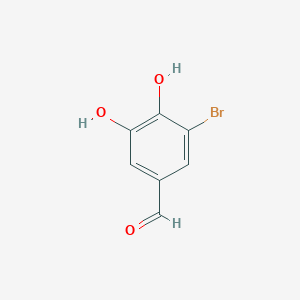

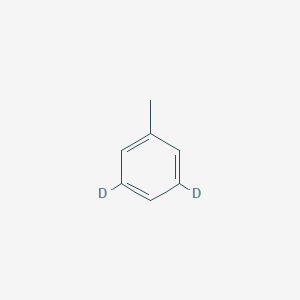
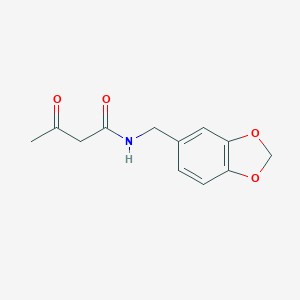
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
